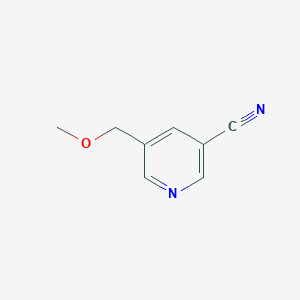
5-(Methoxymethyl)nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Methoxymethyl)nicotinonitrile is an organic compound that belongs to the class of nicotinonitrile derivatives These compounds are characterized by the presence of a nitrile group attached to a pyridine ring The methoxymethyl group at the 5-position of the pyridine ring distinguishes this compound from other nicotinonitrile derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methoxymethyl)nicotinonitrile can be achieved through a multi-step process. One common method involves the Dimroth rearrangement of chalcones with malononitrile and secondary heterocyclic amines or sodium alcoholate . This reaction typically yields nicotinonitrile derivatives in fair to good yields. The reaction conditions often involve the use of solvents such as ethanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of nicotinonitrile derivatives, including this compound, often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.
Analyse Chemischer Reaktionen
Types of Reactions: 5-(Methoxymethyl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The methoxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nicotinonitrile derivatives.
Wissenschaftliche Forschungsanwendungen
5-(Methoxymethyl)nicotinonitrile has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-(Methoxymethyl)nicotinonitrile involves its interaction with specific molecular targets. For instance, nicotinonitrile derivatives have been found to inhibit enzymes such as PDE3 and PIM1 kinase, which play roles in various cellular processes . The nitrile group can enhance binding affinity to these targets, leading to the modulation of their activity. Additionally, the methoxymethyl group may influence the compound’s pharmacokinetic properties, improving its bioavailability and stability.
Vergleich Mit ähnlichen Verbindungen
Nicotinonitrile: The parent compound with a nitrile group attached to the pyridine ring.
2-Methoxynicotinonitrile: A derivative with a methoxy group at the 2-position.
4-Methoxynicotinonitrile: A derivative with a methoxy group at the 4-position.
Comparison: 5-(Methoxymethyl)nicotinonitrile is unique due to the presence of the methoxymethyl group at the 5-position, which can influence its chemical reactivity and biological activity. Compared to other methoxy-substituted nicotinonitriles, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in research and industry.
Eigenschaften
Molekularformel |
C8H8N2O |
|---|---|
Molekulargewicht |
148.16 g/mol |
IUPAC-Name |
5-(methoxymethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H8N2O/c1-11-6-8-2-7(3-9)4-10-5-8/h2,4-5H,6H2,1H3 |
InChI-Schlüssel |
RZTXPBAJUNGORS-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1=CC(=CN=C1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


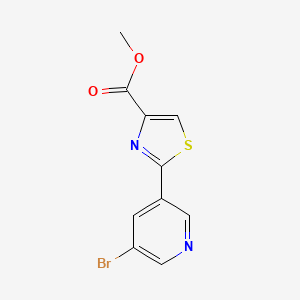
![2-(2,6-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B13668567.png)
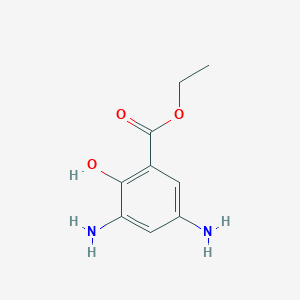
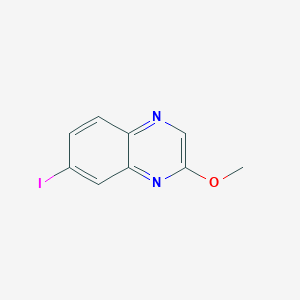
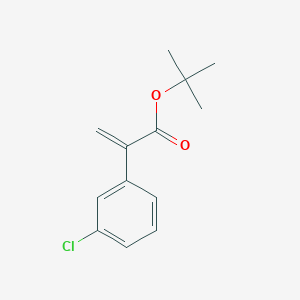
![N-Methyl-1H-pyrrolo[3,2-c]pyridin-6-amine](/img/structure/B13668581.png)
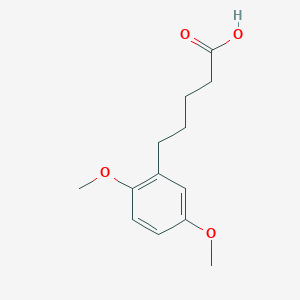
![6-(tert-Butyl)-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13668594.png)
![6-Methyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B13668601.png)
![7-Chlorothieno[3,2-d]pyrimidin-2-amine](/img/structure/B13668605.png)
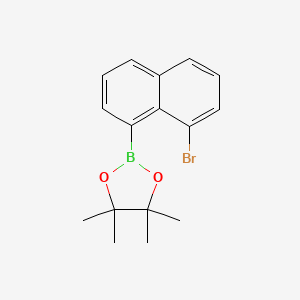
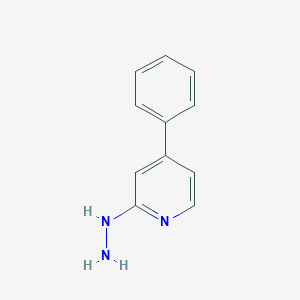
![Ethyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B13668622.png)
![5-methyl-2-[4-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B13668626.png)
